molecular formula C24H9AlF18 B14252433 Tris[3,5-bis(trifluoromethyl)phenyl]alumane CAS No. 237079-55-9

Tris[3,5-bis(trifluoromethyl)phenyl]alumane

Cat. No.: B14252433
CAS No.: 237079-55-9
M. Wt: 666.3 g/mol
InChI Key: RXOKKZBVQOZILW-UHFFFAOYSA-N
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Description

Tris[3,5-bis(trifluoromethyl)phenyl]alumane is a compound that belongs to the class of organoaluminum compounds. It is characterized by the presence of three 3,5-bis(trifluoromethyl)phenyl groups attached to an aluminum atom. This compound is known for its strong Lewis acidity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]alumane typically involves the reaction of aluminum trichloride with 3,5-bis(trifluoromethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The reaction proceeds as follows:

AlCl3+3LiC6H3(CF3)2Al(C6H3(CF3)2)3+3LiCl\text{AlCl}_3 + 3 \text{LiC}_6\text{H}_3(\text{CF}_3)_2 \rightarrow \text{Al(C}_6\text{H}_3(\text{CF}_3)_2)_3 + 3 \text{LiCl} AlCl3​+3LiC6​H3​(CF3​)2​→Al(C6​H3​(CF3​)2​)3​+3LiCl

The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Tris[3,5-bis(trifluoromethyl)phenyl]alumane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.

    Reduction: It can be reduced to form lower oxidation state aluminum compounds.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of substituted organoaluminum compounds.

Scientific Research Applications

Tris[3,5-bis(trifluoromethyl)phenyl]alumane has several scientific research applications, including:

    Chemistry: It is used as a Lewis acid catalyst in various organic reactions, such as Friedel-Crafts acylation and alkylation.

    Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.

    Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tris[3,5-bis(trifluoromethyl)phenyl]alumane involves its strong Lewis acidity, which allows it to accept electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The compound can interact with molecular targets such as nucleophiles and electrophiles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Tris[3,5-bis(trifluoromethyl)phenyl]borane
  • Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
  • Tris[3,5-bis(trifluoromethyl)phenyl]silane

Uniqueness

Tris[3,5-bis(trifluoromethyl)phenyl]alumane is unique due to its strong Lewis acidity and the presence of trifluoromethyl groups, which enhance its reactivity and stability

Properties

CAS No.

237079-55-9

Molecular Formula

C24H9AlF18

Molecular Weight

666.3 g/mol

IUPAC Name

tris[3,5-bis(trifluoromethyl)phenyl]alumane

InChI

InChI=1S/3C8H3F6.Al/c3*9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;/h3*2-4H;

InChI Key

RXOKKZBVQOZILW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[Al](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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